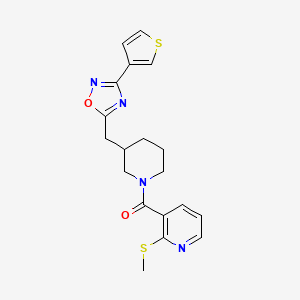
(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thioamide with an appropriate nitrile oxide under mild conditions.
Piperidine ring formation: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and piperidine derivatives with the (2-(Methylthio)pyridin-3-yl) moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene and methylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology and Medicine:
- Potential applications in drug discovery due to its multiple functional groups that can interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
- Explored for use in organic electronics and sensors.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole and thiophene rings.
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole ring.
Uniqueness:
- The presence of the 1,2,4-oxadiazole ring and thiophene moiety in (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides unique electronic properties and reactivity compared to similar compounds.
- These structural features may enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-26-18-15(5-2-7-20-18)19(24)23-8-3-4-13(11-23)10-16-21-17(22-25-16)14-6-9-27-12-14/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIOKISQNZWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)
![5-PHENYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXAMIDE](/img/structure/B2636650.png)
![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)

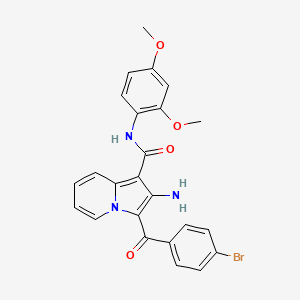
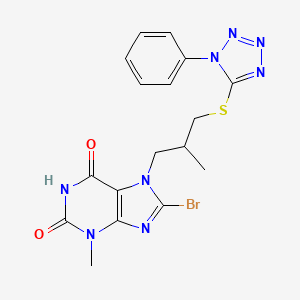
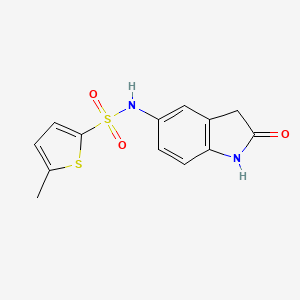
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)
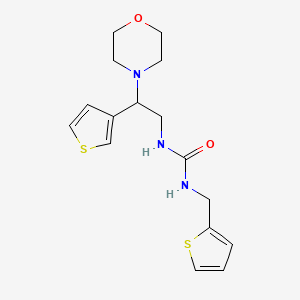
![5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol](/img/structure/B2636660.png)
![N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
![N-(2-fluorophenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)butanamide](/img/structure/B2636663.png)
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)
![2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)
